molecular formula C12H10ClN B1421517 3-(4-Chlorophenyl)-4-methylpyridine CAS No. 1187163-33-2

3-(4-Chlorophenyl)-4-methylpyridine

Cat. No.: B1421517
CAS No.: 1187163-33-2
M. Wt: 203.67 g/mol
InChI Key: DDNYGQODTXTCEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methylpyridine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Structure and Spectroscopy

Research has explored the unique molecular structures and spectroscopic properties of compounds related to 3-(4-Chlorophenyl)-4-methylpyridine. For instance, studies have investigated the complex formation and properties of related molecules, often focusing on their crystal structures and spectroscopic characteristics. These studies provide valuable insights into the molecular behavior and interactions of these compounds, contributing significantly to the field of molecular chemistry and materials science (Malarski et al., 1987), (Majerz et al., 1990).

2. Photophysical and Electrochemical Properties

Studies have also delved into the photophysical and electrochemical properties of compounds related to this compound, such as their redox behavior and luminescent properties. This research is crucial for understanding how these compounds can be applied in various technological and industrial applications, including in the development of electronic and photonic devices (Neve et al., 1999).

3. Applications in Material Science

The study of compounds like this compound has significant implications in material science, particularly in the development of new materials with unique properties. For instance, research into the preparation and characterization of nonclassical tetraazaporphyrins and related compounds reveals potential applications in creating materials with novel optical and electronic properties (Kimura et al., 2011).

4. Theoretical and Computational Chemistry

Theoretical and computational studies have been conducted to better understand the molecular dynamics and electronic structures of these compounds. Such research is vital for predicting the behavior of these molecules under various conditions and can guide practical applications in chemistry and material science (Kimura et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating oxidative stress within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neuroblastoma cells, this compound has been found to protect against oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects and its role in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in mitigating oxidative stress and maintaining cellular redox balance.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been observed that the compound remains stable over time and does not degrade easily . Long-term studies have shown that it continues to exert its protective effects against oxidative stress in cells, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, it may lead to toxic effects, including cellular damage and impaired function. Therefore, careful dosage optimization is crucial for its therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding its overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it can cross the blood-brain barrier, indicating its potential for central nervous system applications . Additionally, it interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and cytoplasm . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action and exerts its effects efficiently.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNYGQODTXTCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.